molecular formula C22H28N2O4 B2600646 N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide CAS No. 2034616-32-3

N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide

Cat. No.: B2600646
CAS No.: 2034616-32-3
M. Wt: 384.476
InChI Key: CADJFXQKKVQEMC-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with ethoxy groups and a cyclopropylpyridinyl moiety, which contributes to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy groups, using reagents like sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyclopropylpyridinyl moiety is crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide stands out due to its triethoxy substitution on the benzamide core, which imparts unique steric and electronic properties. This makes it particularly suitable for specific applications in medicinal chemistry and material science, where such properties are advantageous.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-26-19-10-17(11-20(27-5-2)21(19)28-6-3)22(25)24-13-15-9-18(14-23-12-15)16-7-8-16/h9-12,14,16H,4-8,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADJFXQKKVQEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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